Sodium 2-(5-bromopyrimidin-2-yl)acetate
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Overview
Description
Sodium 2-(5-bromopyrimidin-2-yl)acetate is a chemical compound with the molecular formula C6H4BrN2NaO2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom at the 5-position of the pyrimidine ring and a sodium acetate group makes this compound unique and useful in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-bromopyrimidine with sodium acetate in the presence of a suitable solvent and catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(5-bromopyrimidin-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride may be used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation and Reduction Reactions: Products vary based on the specific redox reaction and conditions.
Scientific Research Applications
Sodium 2-(5-bromopyrimidin-2-yl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Sodium 2-(5-bromopyrimidin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and acetate group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain pathways, depending on its application .
Comparison with Similar Compounds
5-Bromopyrimidine: Shares the bromine substitution but lacks the acetate group, making it less versatile in certain reactions.
Sodium 2-(5-bromopyrimidin-4-yl)acetate: Similar structure but with the bromine atom at a different position, affecting its reactivity and applications.
Uniqueness: Sodium 2-(5-bromopyrimidin-2-yl)acetate is unique due to its specific substitution pattern, which provides distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications .
Biological Activity
Sodium 2-(5-bromopyrimidin-2-yl)acetate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, and applications in research and medicine, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound features a bromopyrimidine core, which is known for its role in modulating various biological pathways. The compound can be represented as follows:
- Chemical Formula : C₇H₆BrN₃NaO₂
- Molecular Weight : 252.04 g/mol
The presence of the bromine atom in the pyrimidine ring enhances the compound's ability to act as an electrophile, making it a candidate for various substitution reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromopyrimidine moiety can inhibit the activity of various kinases and other signaling proteins, affecting cellular processes such as:
- Cell Proliferation : Inhibition of kinases involved in cell cycle regulation.
- Apoptosis : Modulation of apoptotic pathways through interaction with pro-apoptotic factors.
- Inflammation : Potential anti-inflammatory effects by inhibiting cytokine production.
In Vitro Studies
Several studies have evaluated the biological activity of this compound in vitro. The following table summarizes key findings from these studies:
These studies indicate that this compound exhibits selective cytotoxicity against certain cancer cell lines while maintaining low toxicity in normal cells.
Case Studies
- Anti-inflammatory Activity : In a study investigating the anti-inflammatory properties of this compound, it was found to significantly reduce the expression of COX-2 and iNOS in LPS-stimulated macrophages, suggesting its potential use in treating inflammatory diseases .
- Anticancer Potential : Another study highlighted its effectiveness in inhibiting cell proliferation in various cancer cell lines, including breast and lung cancer models. The compound was shown to induce apoptosis through the activation of caspase pathways .
Applications in Medicinal Chemistry
This compound serves as a versatile building block for synthesizing more complex pyrimidine derivatives, which are valuable in:
- Drug Development : Its derivatives are being explored for potential therapeutic applications, including anticancer and anti-inflammatory agents.
- Agrochemicals : The compound's ability to modulate biological pathways makes it suitable for developing new agrochemical products.
Properties
IUPAC Name |
sodium;2-(5-bromopyrimidin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2.Na/c7-4-2-8-5(9-3-4)1-6(10)11;/h2-3H,1H2,(H,10,11);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHNCPQTCAVCDJ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CC(=O)[O-])Br.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN2NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.